ALDH1A1 Enzyme Inhibition
2-(Piperidin-1-yl)benzaldehyde inhibits human recombinant ALDH1A1 with an IC₅₀ of 450 nM in a spectrophotometric NAD(P)H formation assay [1]. By comparison, the potent reference inhibitor 4-(N,N-dipropylamino)benzaldehyde (DPAB) inhibits human ALDH1A1 with an IC₅₀ of 130 nM under similar conditions [2], while the ALDH1A family inhibitor 673A shows an IC₅₀ of 246 nM . The approximately 3.5-fold lower potency of 2-(Piperidin-1-yl)benzaldehyde relative to DPAB defines its utility as a moderate-affinity tool compound for SAR exploration rather than a high-potency clinical candidate.
| Evidence Dimension | ALDH1A1 enzyme inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 450 nM |
| Comparator Or Baseline | DPAB: IC₅₀ = 130 nM; 673A: IC₅₀ = 246 nM |
| Quantified Difference | ~3.5-fold less potent than DPAB |
| Conditions | Human recombinant ALDH1A1; NAD(P)H formation; 2 min incubation; spectrophotometry |
Why This Matters
This quantitative benchmark enables researchers to rationally select 2-(Piperidin-1-yl)benzaldehyde as a moderate-affinity ALDH1A1 probe with distinct SAR space compared to more potent aniline-derived inhibitors.
- [1] BindingDB. BDBM50459586: IC₅₀ = 450 nM for human recombinant ALDH1A1. View Source
- [2] Russo J, et al. (2002). 4-(N,N-dipropylamino)benzaldehyde inhibits ALDH1A1 with IC₅₀ = 0.13 μM. BMC Pharmacology, 2:4. View Source
